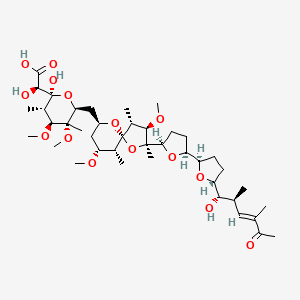
Arenaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arenaric acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Inhibition of Arenavirus Replication
Arenaric acid, specifically in the form of lauric acid, has been found effective in inhibiting the replication of Junin virus (JUNV), an arenavirus. Lauric acid demonstrates a dose-dependent reduction in virus yields without negatively impacting cell viability. It inhibits a late maturation stage in the replicative cycle of JUNV, affecting the expression of viral glycoproteins in the plasma membrane. This inhibition is linked to the stimulation of triacylglycerol cell content, which in turn decreases the insertion of viral glycoproteins into the plasma membrane, thereby inhibiting JUNV maturation and release (Bartolotta et al., 2001).
Impact on Immune Response to Arenaviruses
Arenaric acid has been shown to interact with components of the immune system in response to arenaviruses. Specifically, the Z proteins of New World arenaviruses bind to the retinoic acid-inducible gene I product (RIG-I), a cellular sensor of RNA virus infection. This binding results in downregulation of the interferon-beta response, indicating that arenavirus Z proteins can inhibit the RIG-I signaling pathway and prevent the transcriptional induction of interferon-beta (Fan et al., 2009).
Enhancement of Heat Tolerance in Plants
In a study involving γ-aminobutyric acid (GABA), a non-protein amino acid, it was found that increased GABA could improve heat tolerance in creeping bentgrass. While not directly related to arenaric acid, this research highlights the potential of certain amino acids in enhancing plant stress responses and may provide insights into the broader applications of similar compounds in plant physiology (Li et al., 2016).
properties
Product Name |
Arenaric acid |
|---|---|
Molecular Formula |
C41H68O15 |
Molecular Weight |
801 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(E,1S,2S)-1-hydroxy-2,4-dimethyl-5-oxohex-3-enyl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C41H68O15/c1-20(25(6)42)17-21(2)33(43)29-14-13-27(52-29)28-15-16-31(53-28)39(8)36(50-11)24(5)41(56-39)22(3)30(48-9)18-26(54-41)19-32-38(7,51-12)35(49-10)23(4)40(47,55-32)34(44)37(45)46/h17,21-24,26-36,43-44,47H,13-16,18-19H2,1-12H3,(H,45,46)/b20-17+/t21-,22+,23-,24+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,38-,39+,40-,41-/m0/s1 |
InChI Key |
QONCEXQYFKDJCY-HTJGIZBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](O[C@@]12[C@@H]([C@H]([C@@](O2)(C)[C@H]3CC[C@H](O3)[C@H]4CC[C@@H](O4)[C@H]([C@@H](C)/C=C(\C)/C(=O)C)O)OC)C)C[C@H]5[C@]([C@H]([C@@H]([C@](O5)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC |
Canonical SMILES |
CC1C(CC(OC12C(C(C(O2)(C)C3CCC(O3)C4CCC(O4)C(C(C)C=C(C)C(=O)C)O)OC)C)CC5C(C(C(C(O5)(C(C(=O)O)O)O)C)OC)(C)OC)OC |
synonyms |
arenaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



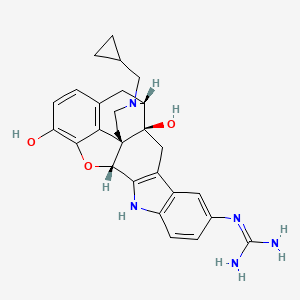
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)


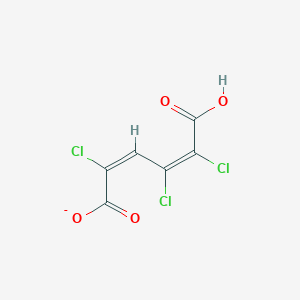

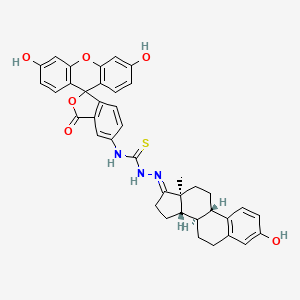
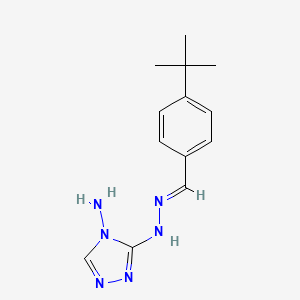
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

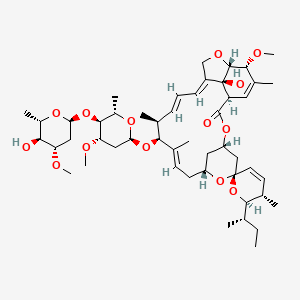
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)